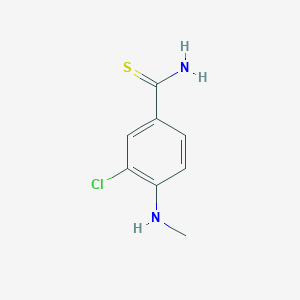

3-Chloro-4-(methylamino)benzene-1-carbothioamide

Descripción

3-Chloro-4-(methylamino)benzene-1-carbothioamide is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- Chloro substituent at position 3, which introduces electron-withdrawing effects and influences reactivity.

- Methylamino group (-NHCH₃) at position 4, a secondary amine that may participate in hydrogen bonding or serve as a site for further derivatization.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a ligand or enzyme inhibitor.

Propiedades

IUPAC Name |

3-chloro-4-(methylamino)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKZXIBQTZYTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Chloro-4-(methylamino)benzene-1-carbothioamide, also known as a thioamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thiazole and pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a chloro group, a methylamino group, and a carbothioamide functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can alter cell proliferation and apoptosis.

- Receptor Binding : It exhibits high affinity for certain receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives, including this compound. For instance:

- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.46 |

| HepG2 | 0.39 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. A derivative related to it showed efficacy against Hepatitis B Virus (HBV), increasing intracellular levels of APOBEC3G, which is crucial for inhibiting HBV replication .

Anti-inflammatory Effects

Thiazole derivatives have been reported to exhibit anti-inflammatory properties through the modulation of inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A comprehensive evaluation of various thiazole derivatives showed that modifications in the structure significantly enhanced their cytotoxicity against cancer cell lines. The presence of the methylamino group in this compound was crucial for its enhanced activity compared to similar compounds .

- Antiviral Evaluation : In a study focusing on antiviral agents, derivatives similar to this compound were synthesized and tested against HBV. The results indicated that these compounds could effectively inhibit viral replication both in vitro and in vivo using animal models .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-chloro-4-(methylamino)benzene-1-carbothioamide exhibit significant anticancer properties. For instance, compounds with similar thiazole and carbothioamide structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). A study demonstrated that thiazole-integrated compounds displayed effective growth inhibition, with some achieving IC50 values as low as 2.01 µM against colorectal carcinoma cells .

Mechanisms of Action

The anticancer activity is often attributed to the presence of electron-withdrawing groups such as chlorine, which enhance the cytotoxic effects on cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the aromatic ring can significantly influence the compound's efficacy .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that thiazole derivatives exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is crucial for enhancing antimicrobial activity, with compounds demonstrating minimum inhibitory concentrations (MICs) in the range of 46.9 μg/mL .

Agricultural Applications

Pesticidal Activity

Research has explored the use of carbothioamide derivatives as potential pesticides. The structural characteristics of this compound may confer herbicidal properties, making it suitable for agricultural applications. Compounds with similar thiazole structures have been synthesized and tested for their ability to inhibit plant pathogens .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with enhanced thermal and mechanical properties. The compound's ability to form stable bonds within polymer chains can lead to materials that exhibit improved durability and resistance to degradation .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study A | Demonstrated significant anticancer activity against MCF-7 cells with an IC50 of 5.71 µM | Cancer therapeutics |

| Study B | Evaluated antimicrobial effects showing MIC values as low as 46.9 μg/mL | Antimicrobial agents |

| Study C | Investigated incorporation into polymers for enhanced material properties | Advanced materials development |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Carbothioamide Groups

Compound A : 3-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-carbothioamide

- Molecular formula: C₁₄H₁₁ClFNOS

- Molecular weight : 295.76 g/mol

- Key differences: Substitution pattern: A methoxy group linked to a 2-chloro-4-fluorophenyl moiety replaces the methylamino group at position 3.

- Functional implications : The carbothioamide group is retained, suggesting shared metal-binding capabilities. The fluorophenyl group may increase lipophilicity, affecting membrane permeability.

Compound B : 3-Chloroaniline ()

- CAS : 108-42-9

- Molecular formula : C₆H₆ClN

- Molecular weight : 127.57 g/mol

- Key differences: Simpler structure: Lacks the carbothioamide and methylamino groups. Toxicity: Chloroanilines are associated with environmental persistence and toxicity (e.g., 3-chloroaniline has EPA monitoring guidelines).

- Functional implications : The absence of carbothioamide limits metal-binding utility, but the chloro group maintains electrophilic reactivity.

Benzothiazine Derivatives ()

Compound C : 3-Chloro-4-[2-(4-chlorobenzylidene)hydrazinylidene]-1-methyl-1H-2,1-benzothiazine-2,2-dione

- Structural features :

- Comparison :

- The target compound’s carbothioamide group may offer distinct coordination modes compared to the hydrazinylidene group in benzothiazines.

- Both compounds leverage chloro substituents for electronic modulation, but the benzothiazine scaffold provides rigidity absent in the target compound.

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic effects : The 3-chloro substituent in all compared compounds induces electron withdrawal, polarizing the aromatic ring and enhancing electrophilic substitution reactivity.

- Biological activity : Carbothioamide-containing compounds (e.g., Compound A and the target) may inhibit metalloenzymes via sulfur-metal interactions, whereas benzothiazines (Compound C) exploit rigid scaffolds for target binding.

- Toxicity considerations : Simplified analogs like 3-chloroaniline exhibit higher environmental toxicity, while bulkier derivatives (e.g., Compound A) may show reduced bioavailability but improved specificity.

Notes and Limitations

- The evidence lacks direct data on the target compound’s synthesis or biological activity, necessitating extrapolation from structural analogs.

- Contradictions arise in toxicity profiles: Chloroanilines () are environmentally hazardous, but functional group additions (e.g., carbothioamide) could mitigate risks.

- Further studies are required to validate the hypothesized applications of this compound in medicinal chemistry.

Métodos De Preparación

Formation of 1,3,4-Oxadiazoles

- Reaction Conditions: Cyclization is achieved by treating the hydrazinecarbothioamide with oxidative agents such as iodine in the presence of potassium iodide (I₂/KI) in a basic medium (e.g., 4N NaOH).

- Mechanism: The process involves elimination of hydrogen sulfide (H₂S) and ring closure to form 1,3,4-oxadiazoles, which are heterocyclic compounds known for their biological activities.

Formation of 1,3,4-Thiadiazoles

- Reaction Conditions: Cyclization with concentrated sulfuric acid (H₂SO₄) at low temperatures induces ring closure, resulting in 1,3,4-thiadiazoles.

- Mechanism: The reaction involves sulfur insertion into the ring, replacing oxygen in the oxadiazole structure, forming a thiadiazole ring.

Formation of 1,2,4-Triazoles

- Reaction Conditions: Heating hydrazinecarbothioamide derivatives with aqueous sodium hydroxide (NaOH) induces ring closure to form 1,2,4-triazoles.

- Mechanism: This involves cyclization and tautomerization, favoring the thione form in solution.

Synthesis of Mannich Bases

The heterocyclic compounds (oxadiazoles, thiadiazoles, triazoles) are further modified via Mannich reactions to introduce aminoalkyl groups, which are vital for biological activity:

- Reaction Conditions: Treatment with formaldehyde and secondary amines (e.g., N-methylpiperazine, morpholine, diethylamine, benzylpiperidine) in the presence of a suitable solvent (e.g., ethanol) at room temperature.

- Outcome: Formation of Mannich bases, characterized by additional –N–CH₂–N– groups, confirmed via spectral analysis (NMR, IR).

Preparation Data Table

| Step | Starting Material | Reagents / Conditions | Product | Key Features |

|---|---|---|---|---|

| 1 | Isonicotinic acid hydrazide | Aryl isothiocyanate, reflux | Hydrazinecarbothioamide | Formation of hydrazide-thioamide intermediate |

| 2 | Hydrazinecarbothioamide | I₂/KI in NaOH | 1,3,4-Oxadiazole derivative | Ring closure with H₂S elimination |

| 2 | Hydrazinecarbothioamide | Conc. H₂SO₄ | 1,3,4-Thiadiazole derivative | Sulfur insertion |

| 2 | Hydrazinecarbothioamide | Reflux in NaOH | 1,2,4-Triazole derivative | Tautomeric ring formation |

| 3 | Heterocyclic derivatives | Formaldehyde + secondary amines | Mannich bases | Aminoalkyl substitution |

Research Findings & Notes

- The synthesis of these heterocyclic compounds is highly versatile, allowing for structural modifications to optimize biological activity.

- The cyclization reactions are well-characterized, with IR and NMR spectra confirming ring formation and substitution patterns.

- The Mannich reaction introduces pharmacophoric aminoalkyl groups, enhancing the compounds' potential as anticancer agents, as evidenced by their cytotoxicity profiles in recent studies.

Q & A

Q. Basic

- 1H/13C NMR : Confirm substitution patterns and methylamino group integrity.

- UV-Vis Spectroscopy : Monitor electronic transitions influenced by the carbothioamide moiety.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- HPLC-PDA : Assess purity and detect byproducts.

Cross-referencing with analogous compounds (e.g., 4-nitrobenzamide derivatives ) aids in structural assignment.

How can researchers resolve contradictions in reported catalytic activity data for reactions involving this compound?

Advanced

Contradictions often arise from uncontrolled variables (e.g., trace moisture, ligand decomposition). A systematic approach includes:

- Meta-analysis : Compare experimental protocols for inconsistencies in catalyst loading or solvent purity.

- DoE Replication : Reproduce conflicting studies using factorial designs to isolate critical variables .

- Computational Validation : Apply reaction network analysis (e.g., using REAXYS or PISTACHIO databases) to identify overlooked intermediates .

What stability considerations are essential for handling and storing this compound?

Q. Basic

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent oxidation of the carbothioamide group .

- Incompatibilities : Avoid strong acids/bases that may hydrolyze the methylamino or thioamide moieties.

- Waste Management : Segregate halogenated byproducts for specialized disposal to comply with environmental regulations .

What computational strategies predict the bioactivity or toxicity profile of this compound?

Q. Advanced

- Molecular Docking : Screen against target proteins (e.g., kinases or cytochrome P450 enzymes) using tools like AutoDock Vina.

- QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ values for substituents) with bioactivity data from public repositories.

- Metabolic Pathway Prediction : Tools leveraging BKMS_METABOLIC or PISTACHIO_RINGBREAKER databases identify potential metabolites and toxicity hotspots .

How can hybrid experimental-computational workflows accelerate the discovery of derivatives with enhanced properties?

Q. Advanced

- Fragment-Based Design : Combine the core structure with bioactive fragments (e.g., pyridinyl or benzodioxole groups ) using combinatorial chemistry libraries.

- Automated Synthesis Platforms : Integrate robotic liquid handlers with AI-guided reaction condition optimization .

- Dynamic NMR Studies : Probe rotational barriers of the methylamino group to guide steric hindrance mitigation in derivative synthesis.

What statistical methods are optimal for analyzing dose-response relationships in biological assays involving this compound?

Q. Advanced

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to IC50/EC50 data.

- ANOVA with Post Hoc Tests : Compare efficacy across multiple concentrations or cell lines.

- Bayesian Inference : Quantify uncertainty in low-data regimes (e.g., rare adverse effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.